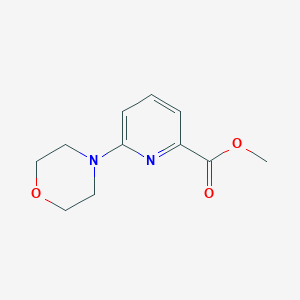

Methyl 6-(morpholin-4-YL)pyridine-2-carboxylate

Description

Methyl 6-(morpholin-4-yl)pyridine-2-carboxylate is a pyridine-based compound featuring a morpholine ring at the 6-position and a methyl ester group at the 2-position. It is identified by CAS number 1822872-98-9 and is characterized by high purity (98%) and molecular formula C₁₂H₁₄N₂O₃ . This compound is of interest in medicinal chemistry and materials science due to its modular structure, which allows for diverse applications in drug discovery and organic synthesis.

Properties

IUPAC Name |

methyl 6-morpholin-4-ylpyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c1-15-11(14)9-3-2-4-10(12-9)13-5-7-16-8-6-13/h2-4H,5-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIWLFZILBQDCEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=CC=C1)N2CCOCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(morpholin-4-yl)pyridine-2-carboxylate typically involves the reaction of 6-chloronicotinic acid with morpholine in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are usually carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Nucleophilic Substitution at the Pyridine Ring

The electron-deficient pyridine ring undergoes nucleophilic substitution, particularly at the 2- and 4-positions. For example:

-

Amination : Reaction with primary or secondary amines under catalytic conditions yields substituted pyridine derivatives. In one study, analogous morpholine-containing pyridines reacted with benzylamine to form monocyclic pyridinones in yields up to 68% .

-

Halogenation : Chlorination or bromination at the pyridine ring has been reported for structurally similar compounds, enabling further functionalization .

Table 1: Reaction Outcomes with Amines

| Amine | Conditions | Product Type | Yield (%) | Source |

|---|---|---|---|---|

| Benzylamine | Reflux, ethanol | Pyridinone derivative | 68 | |

| Adenine | Room temperature | Pyridinone conjugate | 50 |

Ester Hydrolysis and Decarboxylation

The methyl ester group undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Generates the corresponding carboxylic acid, which can decarboxylate at elevated temperatures to yield 6-(morpholin-4-yl)pyridine .

-

Basic Hydrolysis : Produces carboxylate intermediates, useful for further derivatization. For example, hydrolysis of analogous esters in NaOH/EtOH yielded intermediates for cyclization reactions .

Table 2: Solubility Data Influencing Hydrolysis

| Solvent | Solubility (mg/mL) | Source |

|---|---|---|

| Methanol | >40 | |

| Ethanol | 19.7 | |

| Water (pH 1.04) | 0.004 |

Condensation and Cyclization Reactions

The compound participates in condensation reactions due to its ester and morpholine groups:

-

Knoevenagel Condensation : Reacts with activated methylene compounds (e.g., β-keto esters) to form bicyclic pyridinones. For example, condensation with γ-(Boc-amino)-β-keto ester in ethanol yielded fused pyridinone-lactone structures .

-

Lactonization : Intramolecular esterification under acidic conditions generates morpholine-fused lactones, as observed in analogous pyridine derivatives .

Table 3: Cyclization Reaction Parameters

| Substrate | Catalyst | Product | Yield (%) | Source |

|---|---|---|---|---|

| β-Keto ester | Piperidine | Bicyclic pyridinone | 75 | |

| α-(Phenylsulfonyl)acetate | Piperidine | Pyridinone sulfonate | 82 |

Interaction with Electrophiles

The morpholine nitrogen acts as a weak nucleophile, enabling:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts.

-

Acylation : Forms acetylated derivatives when treated with acyl chlorides like chloroacetyl chloride .

Stability Under Stress Conditions

The compound exhibits stability across varied conditions, critical for synthetic applications:

-

Thermal Stability : No decomposition observed after 2 weeks at 50°C in solid state .

-

Photostability : Minimal degradation (<1.5% impurities) under xenon light exposure .

Table 4: Stability Profile

| Condition | Impurity Increase (%) | Source |

|---|---|---|

| 50°C, 75% RH, 2 weeks | 0.96 | |

| 80°C, tight container | 1.06 | |

| Xenon light (1200 kLuxh) | 1.35 |

Scientific Research Applications

Chemical Synthesis

1. Intermediate in Organic Synthesis

Methyl 6-(morpholin-4-YL)pyridine-2-carboxylate serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structural features allow for various chemical transformations, making it a versatile building block in synthetic organic chemistry. It is particularly useful in the preparation of substituted pyridine derivatives, which are crucial in drug development and material science.

Biological Applications

2. Ligand in Biochemical Assays

The compound has been investigated for its role as a ligand in biochemical assays. Its morpholine ring can interact with various enzymes and receptors, modulating their activity. This interaction is significant for understanding enzyme kinetics and receptor-ligand binding dynamics.

3. Therapeutic Properties

Research has explored the therapeutic potential of this compound, particularly its anti-inflammatory and anticancer activities. The compound's mechanism of action involves its ability to inhibit specific pathways associated with tumor growth and inflammation. For instance, studies have shown that derivatives of this compound exhibit promising results in inhibiting cancer cell proliferation in vitro .

Industrial Applications

4. Development of New Materials

In industrial settings, this compound is utilized in the development of new materials and chemical processes. Its properties facilitate the creation of polymers and other materials with enhanced performance characteristics, such as increased thermal stability and chemical resistance.

Case Studies

5. Case Study: Anticancer Activity

A study conducted on derivatives of this compound demonstrated significant anticancer activity against various cancer cell lines. The derivative exhibited an IC50 value indicating effective inhibition of cell growth, showcasing its potential as a lead compound for further drug development .

6. Case Study: Enzyme Inhibition

Another investigation focused on the compound's ability to inhibit specific enzymes involved in cancer metabolism. The results indicated that this compound could effectively reduce the activity of these enzymes, thereby slowing down tumor growth in preclinical models .

Data Table: Summary of Applications

| Application Area | Description | Examples/Results |

|---|---|---|

| Chemical Synthesis | Intermediate for complex organic molecules | Used to synthesize substituted pyridines |

| Biochemical Assays | Ligand for enzyme and receptor interactions | Modulates enzyme activity |

| Therapeutic Potential | Anti-inflammatory and anticancer properties | Inhibits cancer cell proliferation (IC50 values reported) |

| Material Development | Used in creating advanced materials with improved properties | Enhances thermal stability and chemical resistance |

Mechanism of Action

The mechanism of action of Methyl 6-(morpholin-4-yl)pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The morpholine ring can interact with biological receptors, while the pyridine ring can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and other proteins, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Methyl 6-morpholinonicotinate (PY-7222)

- Structure : Morpholine at the 6-position of a nicotinate scaffold (pyridine-3-carboxylate).

- Key Differences : The ester group is at the 3-position (nicotinate) instead of the 2-position. This positional isomerism affects electronic distribution and reactivity.

- Applications : Used as a building block in drug synthesis, but its biological activity profile is less studied compared to the target compound .

5-[6-[[3-(4,5,6,7-Tetrahydropyrazolo[4,3-C]pyridin-1-yl)azetidin-1-yl]methyl]morpholin-4-yl]quinoline-8-carbonitrile

- Structure: Combines morpholine with a quinoline core and a tetrahydropyrazolopyridine substituent.

- Key Differences: The extended heterocyclic system (quinoline) and additional substituents enhance target specificity as a TLR7-9 antagonist.

Heterocyclic-Fused Pyridine Derivatives

Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate

- Structure: Thienopyridine fused ring system with an ester and amine group.

- Key Differences : The thiophene ring increases planarity and π-conjugation, influencing electronic properties and anti-tumoral activity (GI₅₀ values: 3.5–18.1 µM).

- Applications : Anti-proliferative agents in cancer research, with activity dependent on substituents like benzothiazole or indole .

Methyl 6-(4-(Methyl(p-tolyl)amino)quinazolin-6-yl)imidazo[1,2-a]pyridine-2-carboxylate (10t)

- Structure : Imidazopyridine-quinazoline hybrid with a methyl ester.

- Key Differences : The bulky quinazoline group enhances steric hindrance, reducing solubility but improving target binding.

- Synthesis : Lower yield (39.5%) compared to the target compound, attributed to complex coupling reactions .

Ester-Functionalized Pyridine Derivatives

Methyl 6-(6-methoxycarbonylpyridin-2-yl)pyridine-2-carboxylate

- Structure : Bipyridine system with two ester groups.

- Key Differences : The bipyridine backbone increases rigidity and metal-chelating capacity, useful in coordination chemistry.

- Physicochemical Properties: Higher hydrophobicity compared to the mono-ester target compound .

Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate

- Structure : Pyrimidine core with fluorophenyl and sulfonyl groups.

- Key Differences : The sulfonyl group enhances electrophilicity, making it reactive in nucleophilic substitutions.

- Applications : Intermediate in synthesizing agrochemicals and pharmaceuticals .

Pharmacologically Active Pyridine Derivatives

SIB-1757 (6-Methyl-2-(phenylazo)-3-pyridinol)

- Structure : Azo-linked pyridine with a hydroxypyridine moiety.

- Mechanism: Noncompetitive inhibition, useful in neurodegenerative disease models .

SIB-1893 ((E)-2-methyl-6-(2-phenylethenyl)pyridine)

- Structure : Styryl-substituted pyridine.

- Biological Activity : Potent mGluR5 antagonist (IC₅₀ = 0.29 µM) with similar selectivity to SIB-1755.

- Applications : Tool compound for studying glutamate signaling .

Comparative Data Table

Biological Activity

Methyl 6-(morpholin-4-YL)pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a morpholine group and a methyl ester functional group . This unique structure allows for various interactions with biological targets, enhancing its potential therapeutic applications. The morpholine ring can modulate enzyme activity, while the pyridine ring participates in π-π interactions and hydrogen bonding, influencing binding affinity and specificity towards molecular targets.

Antimicrobial Properties

This compound has shown promising antimicrobial activity. In studies, it demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its potency:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Pseudomonas aeruginosa | 13.40 |

| Enterococcus faecalis | 11.29 |

These results suggest that the compound could serve as a lead for developing new antibacterial agents .

Anticancer Activity

Research has highlighted the anticancer potential of this compound, particularly against various cancer cell lines. In vitro studies indicated that the compound inhibited the growth of several cancer types, including breast cancer (MDA-MB-231) and liver cancer (HepG2):

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (Breast) | 21 |

| HepG2 (Liver) | 30 |

These findings underscore the compound's potential as an anticancer agent, necessitating further investigation into its mechanisms of action and efficacy in vivo .

The biological activity of this compound is attributed to its interaction with specific molecular targets. The morpholine moiety can engage with various enzymes and receptors, modulating their activity. The pyridine ring's ability to form π-π interactions enhances its binding affinity to these targets, leading to observed biological effects such as antimicrobial and anticancer activities.

Case Studies

- Antimicrobial Activity Evaluation : A high-throughput screening study evaluated over 100,000 compounds for their ability to inhibit Mycobacterium tuberculosis. This compound was among the compounds that demonstrated significant inhibition, with an MIC value indicating effective bacterial growth suppression .

- Anticancer Mechanism Exploration : In a study focusing on various pyridine derivatives, this compound was shown to induce apoptosis in cancer cells through modulation of signaling pathways associated with cell survival and proliferation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.